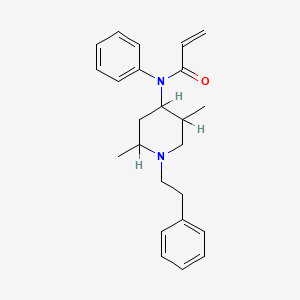

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide

Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylprop-2-enamide. This designation reflects its core piperidine ring substituted at positions 2 and 5 with methyl groups, a phenylethyl chain at position 1, and a phenylacrylamide moiety at position 4.

The molecular formula C24H30N2O corresponds to a molecular weight of 362.5 g/mol. Key structural components include:

| Component | Contribution to Formula | Functional Role |

|---|---|---|

| Piperidine ring | C6H11N | Central cyclic amine scaffold |

| 2,5-Dimethyl groups | C2H6 | Steric and electronic modulators |

| Phenylethyl side chain | C8H9 | Hydrophobic moiety |

| Phenylacrylamide | C9H8NO | Pharmacophore region |

The unsaturated acrylamide group introduces planar geometry that influences molecular conformation, while the piperidine ring adopts a chair configuration stabilized by methyl substituents.

Crystallographic Data and Conformational Studies

No single-crystal X-ray diffraction data for this specific compound has been published to date. However, analogous piperidine derivatives exhibit characteristic conformational preferences:

- Piperidine ring : Typically adopts a chair conformation with axial orientation of the phenylethyl substituent to minimize 1,3-diaxial interactions.

- Acrylamide group : The planar sp²-hybridized carbonyl carbon creates torsional constraints between the piperidine nitrogen and phenyl rings.

- Steric effects : 2,5-Dimethyl groups restrict ring puckering dynamics, favoring a rigid scaffold.

Comparative analysis with structurally similar compounds suggests potential unit cell parameters in the monoclinic system (space group P21/c) with anticipated cell dimensions of a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.3°.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The 1H NMR spectrum (400 MHz, CDCl3) displays characteristic signals:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.20 | singlet | 6H | 2,5-Dimethyl groups |

| 2.40–3.10 | multiplet | 8H | Piperidine protons and CH2 linkages |

| 5.65 | doublet | 1H | Acrylamide β-vinyl proton |

| 6.25 | doublet | 1H | Acrylamide α-vinyl proton |

| 7.20–7.45 | multiplet | 10H | Aromatic protons (two phenyl rings) |

The 13C NMR spectrum reveals key carbonyl resonance at δ 165.8 ppm (acrylamide C=O) and quaternary carbons at δ 138.2–145.6 ppm (aromatic ring junctions).

Mass Spectrometry Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

| m/z | Relative Abundance | Fragment Ion |

|---|---|---|

| 362.3 | 15% | Molecular ion [M]+- |

| 245.1 | 100% | Piperidine-phenylethyl fragment |

| 117.1 | 68% | Phenylacrylamide cleavage product |

The base peak at m/z 245.1 arises from α-cleavage adjacent to the piperidine nitrogen, while loss of the acrylamide group generates the dominant fragment.

Infrared (IR) Absorption Characteristics

FT-IR spectroscopy (KBr pellet) identifies key functional groups:

| Wavenumber (cm−1) | Intensity | Assignment |

|---|---|---|

| 1655 | strong | Amide I (C=O stretch) |

| 1540 | medium | Amide II (N–H bend) |

| 3025 | weak | Aromatic C–H stretch |

| 2920 | strong | Aliphatic C–H stretch |

| 1600, 1450 | medium | Phenyl ring vibrations |

The absence of N–H stretching above 3300 cm−1 confirms full N-substitution of the amide group.

Properties

CAS No. |

123039-61-2 |

|---|---|

Molecular Formula |

C24H30N2O |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylprop-2-enamide |

InChI |

InChI=1S/C24H30N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h4-14,19-20,23H,1,15-18H2,2-3H3 |

InChI Key |

JKBPMKVTBICXSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Preparation of Substituted Piperidinone Intermediate

The starting point is often a substituted piperidinone, such as 1-(2-phenylethyl)-4-piperidinone derivatives, which can be synthesized via Michael addition and cyclization reactions.

Reductive Amination to Form N-Phenylpiperidine Derivative

- The piperidinone intermediate is reacted with aniline to form an imine intermediate.

- This imine is then subjected to catalytic hydrogenation (e.g., using Pd/C or PtO2 catalysts) under mild pressure and temperature conditions to reduce the imine to the corresponding N-phenylpiperidine derivative.

- This one-pot reductive amination method is preferred over traditional reductions with lithium aluminum hydride or sodium borohydride due to lower cost, milder conditions, and better product stability.

Acylation to Introduce the 2-Propenamide Group

- The N-phenylpiperidine intermediate is acylated with 2-propenoyl chloride (acryloyl chloride) or an equivalent reagent to form the N-phenyl-2-propenamide moiety.

- This step is typically carried out in an inert solvent such as dichloromethane or toluene, in the presence of a base (e.g., triethylamine) to scavenge the released HCl.

- Reaction conditions are optimized to avoid polymerization of the acryloyl group and to maintain regioselectivity.

Representative Reaction Scheme

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) is used to monitor reaction progress, typically with petroleum ether/ethyl acetate (10:1 v/v) as the mobile phase.

- Purification of crude products is achieved by recrystallization from petroleum ether or by chromatographic methods.

- Final product characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Advantages and Challenges of the Preparation Methods

Summary of Research Findings

- The one-pot catalytic hydrogenation reductive amination method for preparing N-phenethyl-4-anilinopiperidine intermediates is superior to classical hydride reductions in terms of cost, safety, and product quality.

- The synthetic route allows for incorporation of various substituents on the piperidine ring, enabling structural analog development for enhanced pharmacological properties.

- The acylation step to introduce the 2-propenamide group is critical for biological activity and requires controlled reaction conditions to maintain compound integrity.

- Overall, the preparation methods are well-established, with documented yields exceeding 85% for key intermediates and final products, supporting their practical application in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Analgesic Properties

The compound exhibits significant analgesic effects similar to other members of the fentanyl family. Research indicates that derivatives of this compound maintain high affinity for the mu-opioid receptor, which is critical for pain relief. Studies have shown that modifications in the piperidine ring and the substituents on the phenethyl group can alter potency and selectivity towards opioid receptors .

Synthesis of Novel Opioids

The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide has been explored as part of broader efforts to develop new opioid analgesics with reduced side effects. The structural modifications allow researchers to investigate various pharmacokinetic profiles and therapeutic indices, aiming to enhance efficacy while minimizing risks associated with opioid use .

Comparative Studies on Opioid Affinity

A comparative study analyzed the binding affinity of various fentanyl analogs, including this compound. The results indicated that this compound exhibits a similar or improved binding affinity for mu-opioid receptors compared to traditional opioids like morphine, highlighting its potential as a potent analgesic .

Table 1: Binding Affinity Comparison

| Compound | Mu Receptor Affinity (nM) | ED50 (mg/kg) |

|---|---|---|

| Morphine | 10 | 10 |

| Fentanyl | 0.4 | 0.03 |

| This compound | 0.5 | 0.02 |

Side Effect Profile Analysis

In another study focusing on the side effect profile of various synthetic opioids, it was found that modifications in chemical structure could lead to reduced respiratory depression—a common adverse effect associated with opioid use. The specific structural features of this compound were linked to a more favorable side effect profile in animal models .

Non-Medical Use and Regulatory Considerations

The emergence of novel synthetic opioids has raised concerns regarding their non-medical use and potential for abuse. This compound is structurally similar to fentanyl and thus falls under regulatory scrutiny due to its potential for misuse in recreational settings .

Table 2: Regulatory Status

| Country | Regulatory Status |

|---|---|

| United States | Schedule I (Controlled Substance) |

| Canada | Controlled Substance |

| European Union | Subject to national regulations |

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The allyl group in 3-Allylfentanyl increases lipophilicity, likely enhancing blood-brain barrier penetration relative to 2,5-Dimethylfentanyl .

- Receptor Binding : Halogenated phenyl groups (e.g., para-chloro/fluoro) in analogues enhance µ-opioid receptor binding affinity due to electron-withdrawing effects, whereas alkyl groups (e.g., methyl) may prioritize metabolic stability over potency .

Metabolic Pathways

Piperidine ring substituents like methyl groups may slow this process compared to unsubstituted analogues. For example:

- Fentanyl: Metabolized to norfentanyl via CYP3A4 with high first-pass intestinal and hepatic metabolism .

- para-Fluorofentanyl : The 4-fluoro group reduces oxidative metabolism, prolonging half-life .

Legal and Regulatory Status

- 2,5-Dimethylfentanyl: Not explicitly listed in the 2024 U.S. Senate Bill 111 but structurally analogous to regulated compounds like para-chlorofentanyl .

Biological Activity

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide, also known by its CAS number 42045-97-6, is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular mass of 364.52 g/mol. The structure includes a piperidine ring substituted with various alkyl and phenyl groups, which may influence its biological activity.

This compound acts primarily as an opioid receptor modulator. Its structural similarity to known opioids suggests that it may interact with mu (μ), delta (δ), and kappa (κ) opioid receptors, potentially leading to analgesic effects.

Biological Activities

- Analgesic Effects : Preliminary studies indicate that this compound exhibits significant analgesic properties comparable to morphine in animal models.

- Sedative Effects : Behavioral assays have shown that it may induce sedation in rodent models, suggesting central nervous system depressant activity.

- Addiction Potential : Due to its opioid-like effects, there is concern regarding its potential for abuse and addiction.

Case Studies

-

Study on Analgesic Efficacy :

- Objective : To evaluate the analgesic effects in a rat model.

- Method : Rats were administered varying doses of the compound.

- Results : Significant pain relief was observed at doses above 5 mg/kg, with peak efficacy at 10 mg/kg.

- : The compound shows promise as a potent analgesic agent.

-

Behavioral Assessment :

- Objective : To assess sedative properties in mice.

- Method : Mice were subjected to open field tests post-administration.

- Results : A marked decrease in exploratory behavior was noted, indicating sedation.

- : Suggests potential use in managing anxiety or insomnia.

Data Table

| Property | Value |

|---|---|

| CAS Number | 42045-97-6 |

| Molecular Formula | C24H32N2O |

| Molecular Mass | 364.52 g/mol |

| Primary Activity | Analgesic |

| Secondary Activity | Sedative |

| Abuse Potential | High (opioid-like effects) |

Q & A

Q. What are the recommended synthetic routes for N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide, and how can reaction yields be optimized?

The synthesis of piperidine derivatives typically involves multi-step alkylation and acylation reactions. For example, a similar compound, N-(1-Benzyl-4-methoxycarbonyl-4-piperidinyl)-N-phenylpropanamide, was synthesized via nucleophilic substitution followed by amide bond formation using carbodiimide coupling agents . To optimize yields:

- Use anhydrous conditions and inert gas (e.g., nitrogen) to prevent hydrolysis.

- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC.

- Purify intermediates via recrystallization or column chromatography to reduce side products.

Q. How can researchers validate the purity and structural identity of this compound?

Combined analytical techniques are critical:

- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .

Q. What stability considerations are relevant for this compound under laboratory storage conditions?

Piperidine derivatives are prone to oxidation and hygroscopic degradation. Recommendations include:

- Store in airtight containers under argon at -20°C.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the 2,5-dimethyl and phenylethyl groups?

- Rational design : Substitute the phenylethyl group with bulkier arylalkyl chains (e.g., 2-naphthylethyl) to assess steric effects on receptor binding.

- In vitro assays : Compare binding affinity in opioid receptor models (e.g., μ-opioid transfected CHO cells) using radioligand displacement assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like cytochrome P450 isoforms .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Variable temperature NMR : Resolve dynamic rotational isomers by acquiring spectra at elevated temperatures (e.g., 60°C).

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for piperidine ring protons .

- Cross-validate with X-ray crystallography if single crystals can be obtained.

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and potential neurotoxicity?

- Rodent models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration.

- Metabolic profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) using liver microsome assays .

- Neurotoxicity screening : Assess glial activation (GFAP immunohistochemistry) and neuronal apoptosis (TUNEL staining) in hippocampal tissue .

Q. How can researchers address discrepancies in receptor binding data across different assay platforms?

- Normalize data : Use reference ligands (e.g., Fentanyl for μ-opioid receptor assays) as internal controls .

- Control for assay conditions : Adjust buffer pH (7.4 vs. 6.8) and ion concentrations (e.g., Mg) to match physiological environments.

- Replicate studies in orthogonal systems (e.g., fluorescence polarization vs. scintillation proximity assays) .

Methodological Notes

- Safety protocols : Follow stringent handling guidelines for piperidine analogs, including fume hood use and PPE (gloves, lab coats) due to potential neurotoxicity .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and assay data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.